Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide
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Overview
Description
Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide typically involves the quaternization of 2-methylbenzothiazole with 2-bromoethanol in the presence of a suitable solvent such as ethoxyethanol. The reaction is carried out by heating the mixture for a specific duration, usually around 2 hours . The precipitate formed is then filtered and air-dried to obtain the final product .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the bromide position, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce various benzothiazole derivatives with different functional groups .
Scientific Research Applications
Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, its fluorescence properties make it useful for imaging applications, where it can bind to specific cellular components and emit light upon excitation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide include other benzothiazole derivatives such as:
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties.
Properties
CAS No. |
63815-99-6 |
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Molecular Formula |
C12H16BrNO2S |
Molecular Weight |
318.23 g/mol |
IUPAC Name |
2-(6-methoxy-2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;bromide |
InChI |
InChI=1S/C12H16NO2S.BrH/c1-8-6-10-12(7-11(8)15-3)16-9(2)13(10)4-5-14;/h6-7,14H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OCVYRSMBENZCER-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1OC)SC(=[N+]2CCO)C.[Br-] |
Origin of Product |
United States |
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